Iodomethyldiphenylsilane
Description
Iodomethyldiphenylsilane is an organosilicon compound featuring a central silicon atom bonded to two phenyl groups, one iodomethyl group (-CH₂I), and a fourth substituent (typically a methyl or another phenyl group, depending on its specific structure). The iodine substituent likely enhances its reactivity in cross-coupling or nucleophilic substitution reactions, distinguishing it from alkoxy- or methyl-substituted silanes .
Properties
Molecular Formula |
C13H12ISi |
|---|---|
Molecular Weight |
323.22 g/mol |
InChI |
InChI=1S/C13H12ISi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
LJYWEPLXENRROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CI)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (iodomethyl)(diphenyl)silane typically involves the reaction of diphenylsilane with iodomethane in the presence of a catalyst. One common method is the hydrosilylation of iodomethane using diphenylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, to yield (iodomethyl)(diphenyl)silane with high selectivity .
Industrial Production Methods: Industrial production of (iodomethyl)(diphenyl)silane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Chemical Reactions Analysis
Types of Reactions: (Iodomethyl)(diphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Reduction Reactions: The compound can be reduced to form diphenylsilane and methyl iodide.
Oxidation Reactions: Oxidation of (iodomethyl)(diphenyl)silane can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF).
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often conducted using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Reduction Reactions: Diphenylsilane and methyl iodide.
Oxidation Reactions: Silanols or siloxanes.
Scientific Research Applications
(Iodomethyl)(diphenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules and the development of silicon-based drugs.
Medicine: Explored for its potential in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of (iodomethyl)(diphenyl)silane involves the reactivity of the iodomethyl group and the silicon atom. The iodomethyl group can undergo nucleophilic substitution reactions, while the silicon atom can participate in hydrosilylation and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrosilylation reactions, the silicon atom acts as a hydride donor, facilitating the addition of silicon-containing groups to unsaturated organic molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related organosilicon compounds, emphasizing substituent effects on reactivity, stability, and applications.
Structural and Chemical Properties
*Assumed formula based on structure; †Calculated from formula.
Stability and Handling
- This compound : Likely light-sensitive and moisture-reactive due to the iodomethyl group, requiring inert storage conditions.
- Diethoxydiphenylsilane : Stable under anhydrous conditions but hydrolyzes in acidic or aqueous environments .
- Hexamethyldisiloxane: Highly stable; non-reactive under standard conditions .
- Dimethylsilanediol : Hygroscopic and prone to condensation, necessitating dry handling .
Research Findings and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
